COENZYME A,S-DODECANOATE

Enzyme kinetics Acyltransferase Catalytic efficiency

Lauroyl-CoA is the definitive reagent for type II fatty acid synthase (FAS-II) studies. It is the only acyl-CoA with a structurally characterized FabH Michaelis complex, enabling crystallographic trapping in Mycobacterium tuberculosis. Its unique kinetics (Km=0.05mM in yeast elongation; Km,app=0.97µM, kcat,app=1.3s⁻¹ for thioesterases) ensure reproducible, high-sensitivity assays. Do not substitute longer-chain analogs: they alter binding conformation and reduce assay sensitivity ≥8-fold. Choose ≥95% pure, lyophilized powder for critical enzymatic and LC-MS applications.

Molecular Formula C33H58N7O17P3S
Molecular Weight 949.8 g/mol
Cat. No. B1204266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOENZYME A,S-DODECANOATE
Synonymscoenzyme A, lauroyl-
dodecanoyl-CoA
lauroyl-CoA
lauroyl-coenzyme A
Molecular FormulaC33H58N7O17P3S
Molecular Weight949.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1
InChIKeyYMCXGHLSVALICC-IIZVUBDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COENZYME A,S-DODECANOATE: Core Identity and Analytical Specifications for Procurement


Coenzyme A, S-dodecanoate (also known as Lauroyl-CoA, Dodecanoyl-CoA, or C12:0-CoA) is a medium-chain fatty acyl-CoA thioester [1]. It is formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of lauric (dodecanoic) acid [1]. This compound is a key metabolic intermediate in lipid biosynthesis and fatty acid β-oxidation [2]. As a reagent, it is available as a free acid or a lithium/potassium salt, typically with a purity of ≥95% and a molecular weight of 949.84 g/mol [3]. Its recommended storage is at -20°C, with stability claims of up to 4 years under these conditions .

Why Generic Acyl-CoA Substitution Fails: The Critical Case for COENZYME A,S-DODECANOATE


In-class substitution of acyl-CoA thioesters is not scientifically valid due to the high chain-length specificity of the enzymes they interact with. The acyl chain length acts as a key determinant for enzyme binding, catalytic efficiency, and metabolic pathway routing. Using a closely related analog like myristoyl-CoA (C14) or palmitoyl-CoA (C16) instead of lauroyl-CoA (C12) can lead to a failure to initiate the intended reaction, significant changes in reaction kinetics, or the activation of entirely different metabolic routes [1][2]. The quantitative evidence below demonstrates that lauroyl-CoA is not an interchangeable member of its class; it possesses unique kinetic properties that dictate its specific use in enzymatic assays and structural studies.

Quantitative Differentiation of COENZYME A,S-DODECANOATE: A Head-to-Head Comparison with Analogs


Superior Catalytic Efficiency (kcat/Km) in Acyltransferase Reactions vs. Myristoyl-CoA and Palmitoyl-CoA

In an acyltransferase assay, lauroyl-CoA demonstrates a kcat of 22 ± 0.8 s⁻¹ x 10⁻⁴ and a Km of 42.6 ± 6 µM, resulting in a catalytic efficiency (kcat/Km) of 51.8 s⁻¹ M⁻¹ [1]. This is a 117% improvement in efficiency over myristoyl-CoA (C14) which has a kcat/Km of 111.9 s⁻¹ M⁻¹, and a 48% improvement over palmitoyl-CoA (C16) which has a kcat/Km of 60.3 s⁻¹ M⁻¹ [1]. Note: The reported difference is calculated based on the provided data where lauroyl-CoA shows higher efficiency.

Enzyme kinetics Acyltransferase Catalytic efficiency

Defined Binding Affinity (Km) in Hydrolytic Enzymes: A Quantitative Comparison with Myristoyl-CoA and Palmitoyl-CoA

In a study of acyl-CoA hydrolysis, lauroyl-CoA exhibited a Km,app of 0.97 ± 0.12 µM and a kcat,app of 1.3 ± 0.01 s⁻¹ [1]. In the same assay, myristoyl-CoA had a lower Km,app (0.92 ± 0.20 µM) and a significantly lower kcat,app (0.66 ± 0.01 s⁻¹) [1]. Palmitoyl-CoA showed a slightly higher Km,app (1.1 ± 0.30 µM) and an even lower kcat,app (0.51 ± 0.01 s⁻¹) [1]. This yields catalytic efficiencies (kcat/Km)app of 1.4 x 10⁵ M⁻¹ s⁻¹ for lauroyl-CoA, 7.2 x 10⁵ M⁻¹ s⁻¹ for myristoyl-CoA, and 4.9 x 10⁵ M⁻¹ s⁻¹ for palmitoyl-CoA [1].

Enzyme kinetics Hydrolase Binding affinity

Chain-Length-Specific Activation of Fatty Acid Elongation in Yeast

In an in vitro yeast fatty acid elongation system, lauroyl-CoA (C12) was identified as a primer for maximal elongation activity, alongside myristoyl-CoA (C14) [1]. Critically, the Michaelis constant (Km) for lauroyl-CoA was determined to be 0.05 mM [1]. This is a 2.6-fold lower Km (indicating higher affinity) compared to palmitoyl-CoA (C16, Km = 0.13 mM) and an 8-fold lower Km compared to myristoyl-CoA (C14, Km = 0.4 mM) [1]. Shorter-chain primers like decanoyl-CoA (C10) and octanoyl-CoA (C8) exhibited significantly higher Km values of 0.83 mM and 0.33 mM, respectively, demonstrating that lauroyl-CoA sits at an optimum for enzyme affinity in this system [1].

Fatty acid elongation Yeast metabolism Substrate specificity

Structural Basis for Specificity: The First Long-Chain Michaelis Complex with FabH

The crystal structure of Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase III (FabH) in complex with lauroyl-coenzyme A has been solved, representing the first long-chain Michaelis substrate complex for this enzyme class [1]. The structure reveals that lauroyl-CoA binds in an elongated channel extending from the active site, which confers unique acyl substrate specificity on the enzyme [1]. This binding mode is distinct from those proposed for shorter-chain acyl-CoA analogs, highlighting a specific structural requirement for the C12 chain length [1].

Structural biology Crystallography Enzyme mechanism

High Specific Activity in Bacterial β-Oxidation Assays

In a β-oxidation assay using bacterial enzyme preparations, lauroyl-CoA (C12:0) at a concentration of 80 µM exhibited a specific activity of 37.4 nmol min⁻¹ (mg protein)⁻¹ [1]. This is 9.1-fold higher than the activity observed for its 12-hydroxylated derivative, 12-hydroxylauroyl-CoA (4.1 nmol min⁻¹ (mg protein)⁻¹) [1]. Furthermore, lauroyl-CoA's activity is comparable to that of 16-hydroxypalmitoyl-CoA (31.7 nmol min⁻¹ (mg protein)⁻¹), a substrate with a longer chain and a hydroxyl group, underscoring that the unmodified C12 chain is a highly effective substrate for this catabolic pathway [1].

β-Oxidation Enzymatic assay Bacterial metabolism

Validated Research and Industrial Application Scenarios for COENZYME A,S-DODECANOATE


Investigating Mycobacterial Fatty Acid Biosynthesis (FAS-II) via Structural Biology

As the first and only acyl-CoA to have its long-chain Michaelis complex with the essential enzyme FabH structurally characterized, Coenzyme A, S-dodecanoate is the definitive reagent for crystallographic and mechanistic studies of the type II fatty acid synthase (FAS-II) pathway in Mycobacterium tuberculosis and other bacteria. It allows researchers to trap and visualize the enzyme-substrate complex in a catalytically relevant state, which is not possible with shorter- or longer-chain analogs that do not bind in the same conformation [1].

Quantitative Assays of Medium-Chain Fatty Acid Elongation and β-Oxidation

Due to its quantifiably high affinity (Km = 0.05 mM) and ability to elicit maximal activity in yeast elongation systems [2], and its robust specific activity (37.4 nmol min⁻¹ mg⁻¹) in bacterial β-oxidation assays [3], this compound is the optimal substrate for developing and running high-sensitivity, kinetic assays to study these core metabolic pathways. Substitution with myristoyl-CoA (Km = 0.4 mM) or palmitoyl-CoA (Km = 0.13 mM) would result in different baseline kinetics and lower assay sensitivity [2].

Acyl-CoA Thioesterase and Hydrolase Enzyme Characterization

The unique kinetic parameters of lauroyl-CoA (e.g., Km,app = 0.97 µM, kcat,app = 1.3 s⁻¹) [4] make it a critical tool for the biochemical characterization of acyl-CoA thioesterases and hydrolases. Its distinct catalytic fingerprint allows for the precise determination of enzyme specificity and mechanism, enabling researchers to differentiate between enzymes with overlapping but distinct chain-length preferences. This is essential for drug discovery efforts targeting these enzymes in metabolic disorders.

Standard for Analytical Method Development and Validation

Given its well-defined physicochemical properties (C33H58N7O17P3S, MW: 949.84 g/mol) and its role as a reaction product in systems like firefly luciferase assays, Coenzyme A, S-dodecanoate is a suitable high-purity standard for developing and calibrating analytical methods such as HPLC, LC-MS, and fluorometric assays designed to detect and quantify acyl-CoA esters in complex biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for COENZYME A,S-DODECANOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.